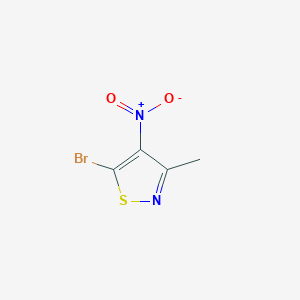

5-Bromo-3-méthyl-4-nitro-1,2-thiazole

Vue d'ensemble

Description

5-Bromo-3-methyl-4-nitro-1,2-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiazole derivatives, including 5-bromo-3-methyl-4-nitro-1,2-thiazole. These compounds exhibit activity against a range of pathogens, making them candidates for the development of new antibiotics. A study indicated that thiazole derivatives could effectively inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the disruption of cellular signaling pathways . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its efficacy against specific cancer types.

Agricultural Applications

Pesticidal Activity

5-Bromo-3-methyl-4-nitro-1,2-thiazole has been evaluated for its potential as a pesticide. Its application in agriculture could help control various pests and diseases affecting crops. Research indicates that thiazole derivatives possess insecticidal properties, making them suitable candidates for developing new agrochemicals .

Plant Growth Regulation

The compound has also been explored for its role as a plant growth regulator. It can stimulate plant defense mechanisms against pathogens and pests, enhancing crop yield and resilience . This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized.

Material Science Applications

Synthesis of Functional Materials

In material science, 5-bromo-3-methyl-4-nitro-1,2-thiazole is utilized in synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure allows it to act as a building block for creating materials with specific properties, including thermal stability and electrical conductivity .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 5-bromo-3-methyl-4-nitro-1,2-thiazole against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity with MIC values ranging from 0.008 to 0.06 μg/mL against tested pathogens . This study underscores the potential of this compound in developing new antibacterial agents.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing 5-bromo-3-methyl-4-nitro-1,2-thiazole demonstrated effective pest control in crops susceptible to common insect pests. The results indicated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with various biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II .

Mode of Action

Thiazole compounds like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Analyse Biochimique

Cellular Effects

Thiazoles have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole typically involves the bromination of 3-methyl-4-nitro-1,2-thiazole. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the bromination of 2-methoxy-4-methyl-3-nitropyridine using bromine in acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of 5-Bromo-3-methyl-4-nitro-1,2-thiazole often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-methyl-4-nitro-1,2-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 5-Amino-3-methyl-4-nitro-1,2-thiazole.

Oxidation: 5-Bromo-3-carboxy-4-nitro-1,2-thiazole.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-methyl-4-nitro-1,2-thiazole

- 5-Bromo-3-methyl-4-nitro-1,3-thiazole

- 5-Bromo-3-methyl-4-nitro-1,2-oxazole

Uniqueness

5-Bromo-3-methyl-4-nitro-1,2-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of bromine, methyl, and nitro groups allows for versatile chemical modifications and a broad spectrum of applications in various fields .

Activité Biologique

5-Bromo-3-methyl-4-nitro-1,2-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5-Bromo-3-methyl-4-nitro-1,2-thiazole features a thiazole ring with specific substitutions that enhance its reactivity and biological activity. The compound's molecular formula is C₅H₄BrN₃O₂S, and it exhibits unique properties due to the presence of bromine, methyl, and nitro groups on the thiazole ring.

Target Interactions

Thiazole derivatives like 5-Bromo-3-methyl-4-nitro-1,2-thiazole interact with various biological targets. They have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial for the compound's anticancer activity .

Biochemical Pathways

The compound has been associated with multiple biochemical pathways, including:

- Antimicrobial Activity : Exhibits significant effects against various bacterial and fungal strains.

- Anticancer Effects : Induces apoptosis in cancer cells through DNA damage.

- Anti-inflammatory Properties : Reduces inflammation by inhibiting pro-inflammatory cytokines .

Pharmacokinetics

5-Bromo-3-methyl-4-nitro-1,2-thiazole demonstrates varied solubility profiles: it is slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This solubility can influence its bioavailability and therapeutic efficacy.

Biological Activities

The compound exhibits a range of biological activities summarized in the table below:

Case Studies

Several studies have investigated the biological activities of 5-Bromo-3-methyl-4-nitro-1,2-thiazole:

- Anticancer Study :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Propriétés

IUPAC Name |

5-bromo-3-methyl-4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c1-2-3(7(8)9)4(5)10-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISJYXUDWOEKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297971 | |

| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35610-98-1 | |

| Record name | NSC119862 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.